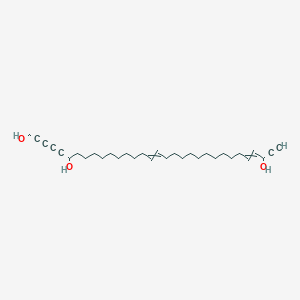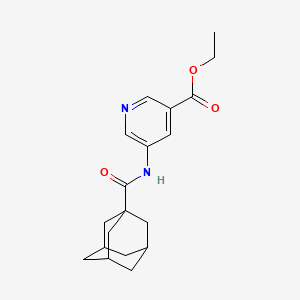
3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 5-((tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a tricyclo decylcarbonyl amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester typically involves multiple steps:
Formation of Pyridinecarboxylic Acid: The initial step involves the synthesis of pyridinecarboxylic acid through various methods such as the oxidation of pyridine derivatives.
Introduction of Tricyclo Decylcarbonyl Amino Group: This step involves the reaction of pyridinecarboxylic acid with tricyclo decylcarbonyl chloride in the presence of a base to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the ester group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
3-Pyridinecarboxylic acid, 5-((tricyclo(331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclo decylcarbonyl amino group may play a crucial role in binding to these targets, while the pyridine ring and ester group contribute to the overall activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Pyridinecarboxylic Acid Derivatives: Compounds with similar pyridine ring structures and carboxylic acid groups.
Tricyclo Decylcarbonyl Amino Compounds: Compounds with similar tricyclo decylcarbonyl amino groups.
Ethyl Ester Derivatives: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester lies in the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the tricyclo decylcarbonyl amino group, in particular, sets it apart from other pyridinecarboxylic acid derivatives.
属性
CAS 编号 |
126947-73-7 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
ethyl 5-(adamantane-1-carbonylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-2-24-17(22)15-6-16(11-20-10-15)21-18(23)19-7-12-3-13(8-19)5-14(4-12)9-19/h6,10-14H,2-5,7-9H2,1H3,(H,21,23) |
InChI 键 |
XAPROWNTGUUMIR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CN=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
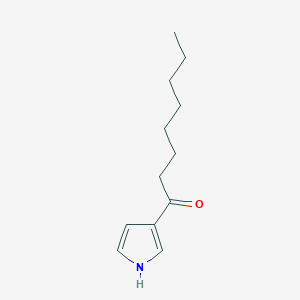

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)
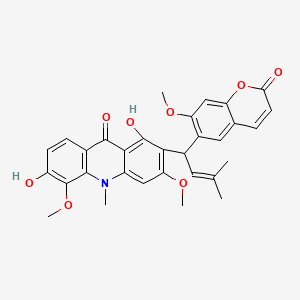
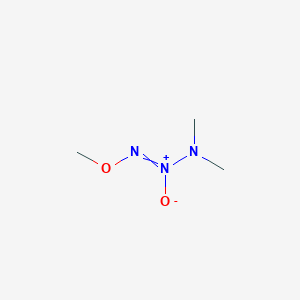
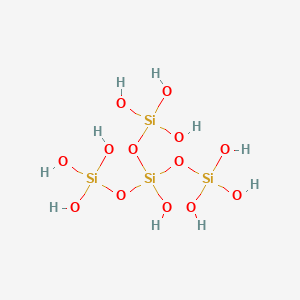
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
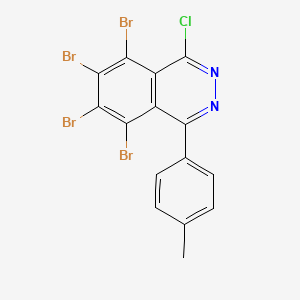
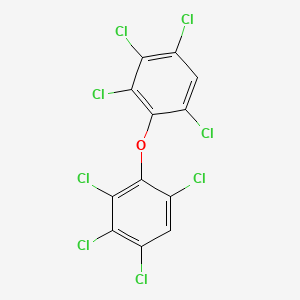

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)
